2-(allylsulfanyl)-4(3H)-pyrimidinone
Description
2-(Allylsulfanyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by an allylsulfanyl group (-S-CH2-CH=CH2) at the C-2 position of the pyrimidinone core. Its synthesis involves reacting 6-amino-2-mercaptopyrimidin-4(3H)-one with ethyl 2-(bromomethyl)acrylate, leading to O-allylation followed by an ortho-Claisen rearrangement. This results in conformational flexibility due to disorder in the crystal structure, allowing it to exist as two distinct conformers .
Properties
CAS No. |
31170-22-6 |
|---|---|
Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-5-11-7-8-4-3-6(10)9-7/h2-4H,1,5H2,(H,8,9,10) |
InChI Key |
IXYYEODNJXCPPT-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC=CC(=O)N1 |
Canonical SMILES |
C=CCSC1=NC=CC(=O)N1 |
Other CAS No. |
31170-22-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects at the C-2 Position
The C-2 position of pyrimidinones is critical for modulating biological activity and physicochemical properties:
- 6-Amino-2-sulfanylpyrimidin-4(3H)-one (Compound 1, ): The simplest analog with a sulfhydryl (-SH) group at C-2. It serves as a precursor for synthesizing derivatives like 2-(benzylsulfanyl)-4(3H)-pyrimidinone (Compound 2), where benzyl chloride introduces a bulkier benzylsulfanyl group, enhancing lipophilicity .
- 2-(Benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone (): The tert-butyl group at C-6 increases steric bulk, likely improving metabolic stability compared to the allylsulfanyl analog .
Key Insight : Allylsulfanyl substitution balances steric and electronic effects, offering intermediate lipophilicity and synthetic versatility compared to bulkier (e.g., benzyl) or reactive (e.g., propargyl) groups.
Physicochemical and Structural Comparisons
Structural Trends :
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